![molecular formula C26H26N4O5 B2859975 3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899909-79-6](/img/no-structure.png)

3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

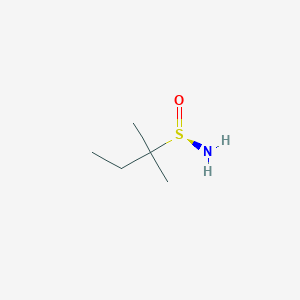

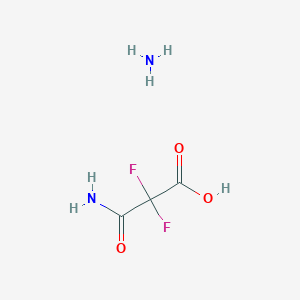

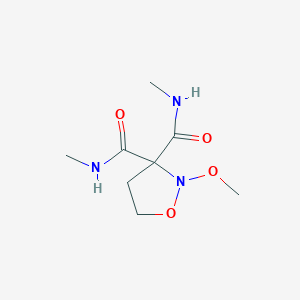

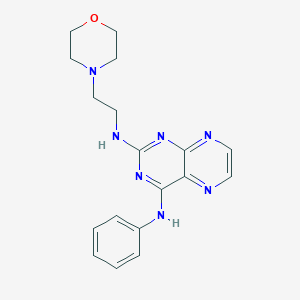

3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Biological Activities

Quinazoline derivatives have been explored for their potential in treating various diseases, including cancer, bacterial infections, and neurological disorders. Their structure-activity relationships (SARs) have been studied to optimize their therapeutic effects and minimize side effects.

Anticancer Activities : Quinazoline derivatives have shown promise as anticancer agents, with some compounds exhibiting inhibitory effects on tumor growth and metastasis. Their mechanisms of action may include inhibition of kinases involved in cell signaling pathways critical for cancer cell proliferation and survival (Zhang et al., 2013).

Antimicrobial Properties : Some quinazoline compounds have demonstrated significant antimicrobial activities against a range of bacterial and fungal pathogens. This suggests their potential as novel antibiotics or antifungal agents to combat resistant strains of microorganisms (Patel & Shaikh, 2011).

Neurological Applications : Quinazoline derivatives have also been explored for their potential in treating neurological disorders, including depression and anxiety. Their interactions with various neurotransmitter systems, such as the dopaminergic and serotonergic systems, may contribute to their therapeutic effects (Jacob et al., 1981).

Synthetic Approaches and Chemical Properties

The synthesis of quinazoline derivatives involves various chemical reactions that allow for the introduction of different substituents, thereby modifying their biological activities and pharmacokinetic properties. These synthetic methodologies also provide insights into the chemical behavior of quinazoline compounds under different conditions.

Cyclization Reactions : Cyclization of cyanamides with anthranilates or amino phenyl ketones is a common approach to synthesizing quinazoline derivatives. This method allows for the generation of diverse quinazoline structures with potential biological activities (Shikhaliev et al., 2008).

Hydrolytic Stability : The hydrolytic stability of quinazoline derivatives is an important aspect of their chemical properties, influencing their suitability as therapeutic agents. Studies on the hydrolytic behavior of these compounds can provide valuable information for optimizing their pharmacokinetic profiles (Shemchuk et al., 2010).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-ethylphenol with ethyl 2-(2-oxo-2-(3-(2-oxo-2,4-dioxo-3,4-dihydroquinazolin-3-yl)propylamino)ethyl)malonate followed by cyclization with trifluoroacetic acid to form the target compound.", "Starting Materials": [ "2-amino-4-ethylphenol", "ethyl 2-(2-oxo-2-(3-(2-oxo-2,4-dioxo-3,4-dihydroquinazolin-3-yl)propylamino)ethyl)malonate", "trifluoroacetic acid", "2-furylmethylamine", "propanoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "methanol", "acetonitrile" ], "Reaction": [ "Step 1: Protection of 2-amino-4-ethylphenol with propanoyl chloride and triethylamine in dichloromethane to form N-(2-ethylphenyl)propanamide.", "Step 2: Alkylation of N-(2-ethylphenyl)propanamide with ethyl 2-bromo-2-(3-(2-oxo-2,4-dioxo-3,4-dihydroquinazolin-3-yl)propylamino)acetate in diethyl ether to form ethyl 2-(2-oxo-2-(3-(2-oxo-2,4-dioxo-3,4-dihydroquinazolin-3-yl)propylamino)ethyl)malonate.", "Step 3: Cyclization of ethyl 2-(2-oxo-2-(3-(2-oxo-2,4-dioxo-3,4-dihydroquinazolin-3-yl)propylamino)ethyl)malonate with trifluoroacetic acid in dichloromethane to form the target compound, 3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide.", "Step 4: Purification of the target compound by column chromatography using ethyl acetate and methanol as eluent.", "Step 5: Recrystallization of the purified compound from acetonitrile to obtain the final product." ] } | |

CAS-Nummer |

899909-79-6 |

Molekularformel |

C26H26N4O5 |

Molekulargewicht |

474.517 |

IUPAC-Name |

3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |

InChI |

InChI=1S/C26H26N4O5/c1-2-18-9-11-19(12-10-18)28-24(32)17-30-22-8-4-3-7-21(22)25(33)29(26(30)34)14-13-23(31)27-16-20-6-5-15-35-20/h3-12,15H,2,13-14,16-17H2,1H3,(H,27,31)(H,28,32) |

InChI-Schlüssel |

ALQICBUZOFMLCO-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(4,6-Dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2859894.png)

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2859898.png)

![7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2859900.png)

![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]-2-methylpropanamide](/img/structure/B2859903.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-hydroxyethyl)piperidin-1-yl]acetamide](/img/structure/B2859905.png)

![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-ol](/img/structure/B2859906.png)

![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2859913.png)